molecular formula C21H19N5O B11677429 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol

6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol

Cat. No.: B11677429
M. Wt: 357.4 g/mol
InChI Key: JHLNYNWRBVBDHC-UHFFFAOYSA-N
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Description

6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidin-4-ol core linked to a phenyl group at position 6 and a 4,6,7-trimethylquinazolin-2-ylamino substituent at position 2. The pyrimidin-4-ol moiety may participate in hydrogen bonding, while the trimethylquinazoline group contributes lipophilicity and steric bulk.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

4-phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O/c1-12-9-16-14(3)22-20(24-18(16)10-13(12)2)26-21-23-17(11-19(27)25-21)15-7-5-4-6-8-15/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

JHLNYNWRBVBDHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C(N=C2C=C1C)NC3=NC(=CC(=O)N3)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 4,6,7-trimethylquinazoline-2-amine with 6-phenylpyrimidin-4-ol under specific conditions such as the presence of a base and a suitable solvent . The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of industrial reactors are employed to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Pyrimidine/Quinazoline) Molecular Weight logP Key Structural Differences Source ID
6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol Phenyl (C6); 4,6,7-trimethylquinazoline Not provided ~5.8* Reference compound N/A
6-(4-Fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4-ol 4-Fluorophenyl; 4-methylquinazoline Not provided Not provided Fluorine substitution; fewer methyl groups
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-{[(4-methylphenyl)sulfanyl]methyl}pyrimidin-4-ol 6-Ethoxyquinazoline; sulfanyl methyl 433.53 5.82 Ethoxy and sulfur-containing substituents
6-(4-Methoxyphenyl)-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-4(3H)-pyrimidinone 4-Methoxyphenyl; pyrimidinone Not provided Not provided Methoxy substitution; tautomeric pyrimidinone
2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol 7-Methoxyquinazoline; 6-methylpyrimidine 297.31 Not provided Methoxy at quinazoline; methyl on pyrimidine

*Estimated logP based on analog data.

Key Observations:

Electronic Effects : Fluorine in may enhance binding via electronegativity, while methoxy groups () could alter electron density and steric interactions.

Tautomerism: The pyrimidinone in (vs. pyrimidin-4-ol) may reduce hydrogen-bonding capacity, affecting solubility or target engagement.

Structural Impact on Dimerization and Solubility

Pyrimidin-4-ol derivatives exhibit dimerization tendencies influenced by substituents. For example, trifluorocarbon or dibutylamino groups promote dimer formation, whereas the parent compound’s pyrimidin-4-ol likely forms weaker dimers due to repulsive secondary interactions . The sulfanyl methyl group in may further destabilize dimers, improving solubility compared to analogs with bulkier substituents.

Biological Activity

6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies concerning this compound.

Chemical Structure and Properties

The molecular formula of 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol is C21H19N5OC_{21}H_{19}N_{5}O with a molecular weight of approximately 365.41 g/mol. The structure features a pyrimidine ring substituted with a phenyl group and a quinazoline moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The quinazoline and pyrimidine rings are known to exhibit inhibitory effects on kinases and other enzymes implicated in cancer and inflammatory processes.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to the quinazoline and pyrimidine classes. For instance:

  • In vitro studies have shown that derivatives of quinazoline can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanisms include the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives possess antimicrobial properties. The incorporation of quinazoline enhances this activity:

  • Case Study : A study reported that similar compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties:

  • Experimental Findings : In animal models, compounds with similar structures have shown reduced levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Data Tables

Biological Activity Effect Reference
AnticancerInduces apoptosis
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine levels

Case Studies

  • Anticancer Study : A derivative similar to 6-Phenyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4-ol was tested on various cancer cell lines (e.g., breast and lung cancer). Results indicated a dose-dependent decrease in cell viability.
  • Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus showed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating significant antibacterial activity.
  • Inflammation Model : In a murine model of arthritis, administration of the compound led to a reduction in paw swelling and inflammatory markers compared to control groups.

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